Cas no 2138519-59-0 (4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]-)

4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]-, is a specialized organic compound featuring a piperidine core substituted with a carboxylic acid group and a furanyl moiety modified with a butylamino side chain. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of both amine and carboxyl functionalities allows for further derivatization, enhancing its utility in heterocyclic chemistry. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for targeted synthesis. The compound is typically handled under controlled conditions to preserve stability and purity.
4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]- structure
2138519-59-0 structure
Product name:4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]-
CAS No:2138519-59-0
MF:C15H24N2O3
MW:280.362664222717
CID:5301213

4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]-
    • Inchi: 1S/C15H24N2O3/c1-2-3-8-16-11-13-4-5-14(20-13)17-9-6-12(7-10-17)15(18)19/h4-5,12,16H,2-3,6-11H2,1H3,(H,18,19)
    • InChI Key: QWIPXCFMBHEMMT-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(CNCCCC)O2)CCC(C(O)=O)CC1

4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-767222-2.5g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
2.5g
$2464.0 2024-05-22
Enamine
EN300-767222-10.0g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
10.0g
$5405.0 2024-05-22
Enamine
EN300-767222-0.5g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
0.5g
$1207.0 2024-05-22
Enamine
EN300-767222-5.0g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
5.0g
$3645.0 2024-05-22
Enamine
EN300-767222-1.0g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
1.0g
$1256.0 2024-05-22
Enamine
EN300-767222-0.05g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
0.05g
$1056.0 2024-05-22
Enamine
EN300-767222-0.1g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
0.1g
$1106.0 2024-05-22
Enamine
EN300-767222-0.25g
1-{5-[(butylamino)methyl]furan-2-yl}piperidine-4-carboxylic acid
2138519-59-0 95%
0.25g
$1156.0 2024-05-22

Additional information on 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]-

Introduction to 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] (CAS No. 2138519-59-0)

4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] (CAS No. 2138519-59-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.

The chemical structure of 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] is composed of a piperidine ring linked to a furan moiety through a butylamino-substituted methyl group. The piperidine ring is a common structural motif found in many biologically active compounds, contributing to its pharmacological properties. The furan moiety, on the other hand, adds to the compound's stability and reactivity. The combination of these structural elements results in a molecule with a high degree of functional versatility.

Recent studies have focused on the synthesis and characterization of 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl]. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the furan-piperidine scaffold. This method not only simplifies the synthetic route but also enhances the yield and purity of the final product. Additionally, computational methods have been employed to predict the conformational flexibility and electronic properties of the compound, providing valuable insights into its behavior in biological systems.

The biological properties of 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] have been extensively investigated. In vitro assays have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Furthermore, preliminary studies suggest that it may have neuroprotective effects by reducing oxidative damage in neuronal cells.

In addition to its anti-inflammatory and antioxidant properties, 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] has shown promise in preclinical models of pain management. Animal studies have indicated that it can effectively reduce nociceptive responses without causing significant side effects. This makes it a potential candidate for the development of new analgesic drugs with improved safety profiles.

The potential applications of 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] extend beyond pain management and inflammation control. Ongoing research is exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect neurons from oxidative stress and reduce inflammation may offer new therapeutic strategies for these conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] in human subjects. Early results from phase I trials have shown that it is well-tolerated at various dose levels with no serious adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, 4-Piperidinecarboxylic acid, 1-[5-[(butylamino)methyl]-2-furanyl] (CAS No. 2138519-59-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As more data becomes available from ongoing studies, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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